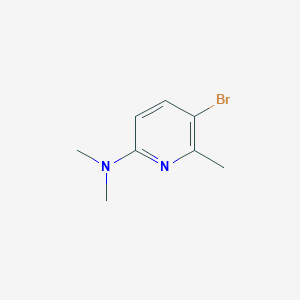
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole
Overview
Description
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, also known as BFP-7, is an organofluorine compound which has been the subject of a number of scientific studies for its potential applications in a range of fields. It is a heterocyclic aromatic compound with a unique set of physical and chemical properties that make it an attractive target for research. BFP-7 has been studied for its potential use in pharmaceuticals, industrial catalysts, and biocatalysis, among other applications.
Scientific Research Applications
Development of New Reagents
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), akin to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is a new fluorosulfonylation reagent, notable for its unique structure with three addressable handles (vinyl, bromide, and sulfonyl fluoride). It's been employed as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx toolkit. Its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition, offers a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Synthesis of Multi-Aryl 7-Azaindoles
Pd-catalyzed synthesis of multi-aryl 7-azaindoles, utilizing sequential arylation of a structurally similar compound, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine, has been established. This synthesis process, yielding tetra-aryl 7-azaindoles, is notable for its chemoselective nature and its potential application in creating sterically encumbered compounds. Moreover, the resultant tetra-aryl 7-azaindoles exhibit aggregate induced emission (AIE), positioning them as promising candidates for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).
Synthesis of Highly Substituted 7-Azaindoles
A method for synthesizing highly substituted 7-azaindoles from substituted 2-fluoropyridines involves C3-metalation and 1,4-addition to nitroolefins to produce substituted 2-fluoro-3-(2-nitroethyl)pyridines. A sequence of oxidative Nef reaction/reductive amination/intramolecular SNAr, followed by regioselective electrophilic C5-substitution (e.g., bromination or nitration) and subsequent in situ oxidation, yields these functionalized 7-azaindoles with high overall efficiency (Nuhant et al., 2015).
Crystal Structure and Molecular Studies
5-Bromo-7-azaindole (5Br7AI), sharing structural similarities with this compound, has been studied for its crystal and molecular structure, vibrational spectra, and theoretical molecular structures. The crystal structure analysis revealed a centrosymmetric dimer formation through dual and nearly linear N–H⋅⋅⋅N hydrogen bonds. These studies are crucial for understanding the molecular behavior and potential applications in various fields, including drug design and material science (Morzyk-Ociepa et al., 2015).
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXUMHKQPPSEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

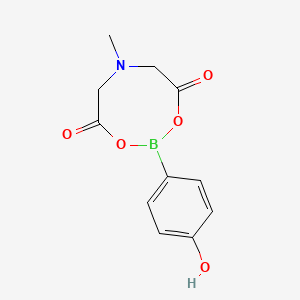

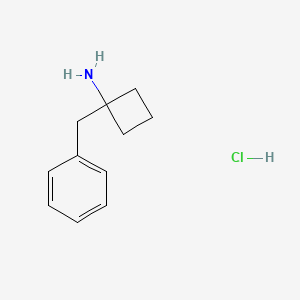


![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)
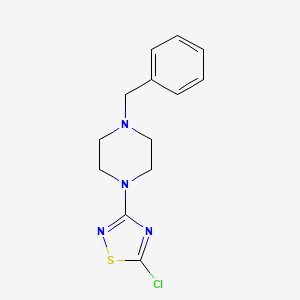

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

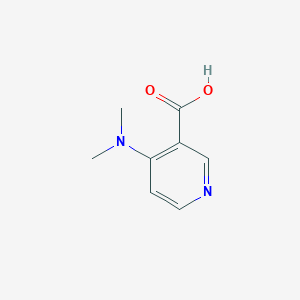
![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
